Cas no 2639404-04-7 (Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate)

Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
- 2639404-04-7
- EN300-27733002
- Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
-
- Inchi: 1S/C13H16N2O3/c1-13(2,3)18-12(17)10-11(16)15-9-7-5-4-6-8(9)14-10/h4-7,10,14H,1-3H3,(H,15,16)
- InChI Key: OZVCSHFARUPIRG-UHFFFAOYSA-N
- SMILES: O(C(C1C(NC2C=CC=CC=2N1)=O)=O)C(C)(C)C
Computed Properties
- Exact Mass: 248.11609238g/mol
- Monoisotopic Mass: 248.11609238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 67.4Ų
Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27733002-0.25g |
tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate |
2639404-04-7 | 95.0% | 0.25g |
$999.0 | 2025-03-19 | |
Enamine | EN300-27733002-0.05g |
tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate |
2639404-04-7 | 95.0% | 0.05g |
$912.0 | 2025-03-19 | |
Enamine | EN300-27733002-2.5g |
tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate |
2639404-04-7 | 95.0% | 2.5g |
$2127.0 | 2025-03-19 | |
Enamine | EN300-27733002-1.0g |
tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate |
2639404-04-7 | 95.0% | 1.0g |
$1086.0 | 2025-03-19 | |
Enamine | EN300-27733002-5.0g |
tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate |
2639404-04-7 | 95.0% | 5.0g |
$3147.0 | 2025-03-19 | |
Enamine | EN300-27733002-10.0g |
tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate |
2639404-04-7 | 95.0% | 10.0g |
$4667.0 | 2025-03-19 | |
Enamine | EN300-27733002-0.1g |
tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate |
2639404-04-7 | 95.0% | 0.1g |
$956.0 | 2025-03-19 | |
Enamine | EN300-27733002-0.5g |
tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate |
2639404-04-7 | 95.0% | 0.5g |
$1043.0 | 2025-03-19 |
Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate Related Literature
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
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Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
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Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
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Ekaterina A. Ivanova,Mikhail A. Maslov,Tatyana O. Kabilova,Pavel A. Puchkov,Anna S. Alekseeva,Ivan A. Boldyrev,Valentin V. Vlassov,Galina A. Serebrennikova,Nina G. Morozova,Marina A. Zenkova Org. Biomol. Chem., 2013,11, 7164-7178
Additional information on Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate
Introduction to Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate (CAS No. 2639404-04-7)
Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate (CAS No. 2639404-04-7) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the tetrahydroquinoxaline class, a heterocyclic structure known for its diverse biological activities and potential therapeutic applications. The presence of a tert-butyl group and an oxo group in its molecular framework contributes to its unique chemical properties and reactivity, making it a valuable scaffold for drug discovery and development.
The Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate molecule exhibits a complex interplay of electronic and steric effects due to its functional groups. The tert-butyl group, being an electron-donating alkyl group, influences the electronic distribution within the molecule, while the oxo group introduces a polarized double bond that can participate in hydrogen bonding and other non-covalent interactions. These features make it an intriguing candidate for designing molecules with specific binding affinities and biological functions.
In recent years, there has been a growing interest in tetrahydroquinoxaline derivatives due to their potential as pharmacological agents. Studies have shown that these compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural versatility of tetrahydroquinoxalines allows for the modification of various positions within the ring system, enabling the synthesis of numerous derivatives with tailored biological profiles.
The synthesis of Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the tert-butyl group at the 1-position and the oxo group at the 3-position are critical steps that define the compound's unique structure. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and asymmetric hydrogenations, have been employed to achieve high yields and enantioselectivity in the synthesis process.
One of the most compelling aspects of this compound is its potential as a lead molecule in drug discovery. Researchers have been exploring its derivatives as candidates for treating various diseases due to their ability to interact with biological targets in complex ways. For instance, studies have suggested that modifications at the 2-position of the tetrahydroquinoxaline ring can enhance binding affinity to specific protein targets involved in inflammatory pathways.
The pharmacokinetic properties of Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate are also of great interest. Its molecular structure suggests that it may possess favorable solubility characteristics and metabolic stability, which are crucial factors for drug efficacy and safety. Further studies are needed to evaluate its absorption, distribution, metabolism, and excretion (ADME) profiles in vivo.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of molecules like Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate with greater accuracy before conducting expensive wet-lab experiments. Molecular docking simulations and quantum mechanical calculations have been used to model interactions between this compound and potential target proteins. These computational approaches have significantly accelerated the drug discovery process by identifying promising candidates with high binding affinities.
The therapeutic potential of this compound is further highlighted by its ability to modulate key signaling pathways involved in disease progression. For example, derivatives of tetrahydroquinoxalines have been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammation. By targeting these enzymes directly, such compounds may offer novel therapeutic strategies for conditions like arthritis and other inflammatory disorders.
In conclusion, Tert-butyl 3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate (CAS No. 2639404-04-7) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and demonstrated biological activities make it an attractive scaffold for developing new drugs targeting various diseases. As research continues to uncover new applications for this compound and its derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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